Aranidipine, (R)-

Catalog No.
S13233322
CAS No.
148372-43-4
M.F
C19H20N2O7
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aranidipine, (R)-

CAS Number

148372-43-4

Product Name

Aranidipine, (R)-

IUPAC Name

3-O-methyl 5-O-(2-oxopropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H20N2O7

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m1/s1

InChI Key

NCUCGYYHUFIYNU-QGZVFWFLSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC

Aranidipine, (R)- is a dihydropyridine derivative characterized as a calcium channel blocker, primarily utilized in the treatment of hypertension and angina pectoris. Its chemical formula is C19H20N2O7\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{7} with a molecular weight of approximately 388.4 g/mol. The compound is notable for its potent and long-lasting vasodilating effects, attributed to its ability to inhibit calcium-induced contraction in vascular smooth muscle cells. Aranidipine operates by blocking L-type calcium channels, leading to decreased intracellular calcium levels and subsequent relaxation of smooth muscle tissue .

, including:

  • Oxidation: This can lead to the formation of different oxidation products, such as carboxylic acids.
  • Reduction: Reduction reactions can modify functional groups within the compound, particularly the nitro group.
  • Substitution: Substitution reactions can occur at various positions on the dihydropyridine ring, resulting in diverse derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary based on the desired outcome, often involving specific solvents and temperatures.

Aranidipine exhibits significant biological activity as a calcium antagonist. It has been shown to produce substantial hypotensive effects, with studies indicating that it is more effective in reducing blood pressure compared to other dihydropyridine derivatives. The compound's mechanism involves inhibition of voltage-dependent calcium channels, leading to vasodilation. Additionally, Aranidipine acts as a selective alpha-2-adrenoreceptor antagonist, which further contributes to its vasodilatory effects .

The synthesis of Aranidipine typically involves several steps, including:

  • Formation of Dihydropyridine Core: This is achieved through the condensation of appropriate aldehydes and ketones with amines.
  • Functionalization: Subsequent reactions introduce substituents at specific positions on the dihydropyridine ring.
  • Purification: The final product is purified using techniques such as crystallization or chromatography.

Industrial methods for synthesizing Aranidipine focus on optimizing reaction conditions for efficiency and scalability, often employing continuous flow reactors .

Research indicates that Aranidipine interacts with various biological targets:

  • It inhibits L-type calcium channels, which are crucial for muscle contraction.
  • The compound also affects alpha-2-adrenoreceptors, influencing vascular tone and renal blood flow.
  • Studies have shown that Aranidipine's metabolites exhibit similar or enhanced activity compared to the parent compound, indicating potential for further therapeutic applications .

Aranidipine shares structural similarities with other dihydropyridine derivatives. Here are some comparable compounds:

Compound NameChemical FormulaKey Differences
AmlodipineC20H25ClN2O5\text{C}_{20}\text{H}_{25}\text{ClN}_2\text{O}_5Longer duration of action; used for hypertension and angina.
FelodipineC18H19N3O4\text{C}_{18}\text{H}_{19}\text{N}_3\text{O}_4More selective for vascular smooth muscle; lower side effect profile.
AzelnidipineC33H34N4O6\text{C}_{33}\text{H}_{34}\text{N}_4\text{O}_6Gradual onset of action; studied for post-ischemic stroke management.

Uniqueness of Aranidipine:
Aranidipine is distinguished by its potent vasodilatory effects and its dual action as both a calcium channel blocker and an alpha-2-adrenoreceptor antagonist. This combination may enhance its therapeutic efficacy compared to other dihydropyridine derivatives, making it a valuable option in cardiovascular therapy .

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

388.12705098 g/mol

Monoisotopic Mass

388.12705098 g/mol

Heavy Atom Count

28

UNII

4G1ZS7GQ2R

Dates

Modify: 2024-08-10

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